4-Ethylbenzonitrile
Overview
Description
4-Ethylbenzonitrile is an electron-deficient aromatic nitrile . It is used as a nickel oxide catalyst in the preparation of pyrimidine derivatives .
Molecular Structure Analysis
The molecular formula of 4-Ethylbenzonitrile is C9H9N . It has a molecular weight of 131.17 g/mol . The InChI key is SXFFMFAQNAFSLF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Ethylbenzonitrile has a density of 1.0±0.1 g/cm³ . Its boiling point is 226.3±19.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 46.3±3.0 kJ/mol . The flash point is 90.5±14.0 °C . The index of refraction is 1.524 . The molar refractivity is 40.6±0.4 cm³ . It has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 2 freely rotating bonds . The polar surface area is 24 Ų . The polarizability is 16.1±0.5 10^-24 cm³ . The molar volume is 132.7±5.0 cm³ .Scientific Research Applications
Spectroscopy Studies
4-Ethylbenzonitrile and its derivatives are actively studied in spectroscopy. For instance, REMPI and ZEKE-PFI spectroscopy of 4-amino-3-ethylbenzonitrile (a derivative of 4-Ethylbenzonitrile) show unique spectral features influenced by the ethyl substituent (Alejandro et al., 2006).
Synthesis of Pharmacological Tools
4-Ethylbenzonitrile derivatives are used in pharmacology. For instance, an improved synthesis of 25CN-NBOH, a selective serotonin 2A receptor agonist, involves derivatives of 4-Ethylbenzonitrile. This synthesis makes the compound more accessible for scientific study (Kristensen et al., 2021).
Gas Sensing Technology
Ethynylated-thiourea derivatives of 4-ethylbenzonitrile have been used in the development of carbon dioxide gas sensors. These sensors demonstrate significant responses to CO2 concentration variations and offer potential for environmental monitoring (Daud et al., 2019).
Electrochromic Devices
In the field of material science, 4-Ethylbenzonitrile derivatives are incorporated into polymers for electrochromic devices. These polymers exhibit multi-electrochromic behavior, indicating potential applications in electronic displays and smart windows (Yang et al., 2014).
Cancer Research
Compounds with a 4-Ethylbenzonitrile structure have shown activity against colorectal and breast cancer cells. For example, Iron(II)-Cyclopentadienyl compounds with a 4-aminobenzonitrile moiety have demonstrated cytotoxicity in cancer cell lines, suggesting a potential avenue for cancer treatment research (Pilon et al., 2020).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-ethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFMFAQNAFSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179955 | |
Record name | 4-Ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylbenzonitrile | |
CAS RN |
25309-65-3 | |
Record name | 4-Ethylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25309-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025309653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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